benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Catalog No.
S12266176
CAS No.
M.F
C26H25NO5
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]a...

Product Name

benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

IUPAC Name

benzyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)/t19-/m0/s1

InChI Key

OMPRMVFIKMQMAM-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate is a synthetic compound with the molecular formula C26H25NO5 and a molecular weight of approximately 431.5 g/mol . It features a benzyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound is notable for its chirality, as it possesses a specific stereochemistry at the 3-position of the hydroxybutanoate moiety, making it relevant in various biological and chemical applications.

Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in peptide synthesis.
  • Deprotection: The Fmoc group can be removed using piperidine in organic solvents, allowing for further functionalization of the amino group.

The synthesis of this compound typically involves several steps:

  • Formation of the Hydroxybutanoate: Starting from a suitable precursor, the hydroxybutanoate moiety is synthesized through standard organic reactions involving carboxylic acids and alcohols.
  • Fmoc Protection: The amino group is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base to yield the Fmoc-protected amino acid.
  • Benzyl Ester Formation: Finally, the benzyl group is introduced via esterification with benzyl alcohol and an appropriate coupling agent.

These steps can be optimized based on available reagents and desired yields.

This compound has several applications:

  • Peptide Synthesis: Due to its structure, it serves as a building block in synthesizing peptides, particularly those requiring Fmoc protection.
  • Drug Development: Its unique structural features may allow for modifications that enhance biological activity or selectivity against specific targets.
  • Research Tool: It can be used in biochemical studies to investigate enzyme interactions or metabolic pathways involving amino acids.

Interaction studies involving benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate focus on its role as a substrate or inhibitor in enzymatic reactions. Preliminary data suggest that it may act as an inhibitor for certain cytochrome P450 enzymes, indicating potential implications for drug metabolism . Further research is necessary to elucidate its complete interaction profile.

Several compounds share structural similarities with benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Benzyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoate661493-04-50.90
tert-butyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate122350-52-10.88
Benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate86060-84-60.89

Uniqueness

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate stands out due to its specific stereochemistry at the 3-position and its functional groups that facilitate various

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

431.17327290 g/mol

Monoisotopic Mass

431.17327290 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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